[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid
[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid
It is an Alpha-Bungarotoxin neuronal nicotinic receptor antagonist with selective nanomolar affinity for a subtype of neuronal nAChR in the brain that probably incorporates the Alpha7 subunit, compared with micromolar affinity at muscle nAChR and at Alpha-Bungarotoxin insensitive neuronal nAChR. C19-norditerpenoid alkaloid , derivative of Methyllycaconitine from plants of the Delphinium genus, Ranunculaceae
It is a medium-lasting myorelaxing activity. As a tertiary amine, Methyllycaconitine (MLA) crosses histohematic barriers and is active orally: blockage of Nicotinic cholinoreceptors of striated muscles at 2.5-3.5 mg/kg (i.v.) and 30-40 mg/kg (p.o.); MLA relates to the non-depolarizing competitive myorelaxing agents, and its antagonists are Galanthamine and Neostigmine. 0.5-2 mg/kg (i.v.) has a hypotensive activity due to the inhibition of nervous influx transmission in sympathetic and parasympathetic ganglia. MLA acts directly on the brain and spinal cord. It enhances the amplitude of monosynaptic potentials in inhibiting the Nicotinic receptors of Renshaw cells. It removes totally the inhibiting effect of Nicotine on spinal cord monosynaptic responses. In cats (i.v.), MLA has been shown to interact with brain Nicotinic receptors, eliminating variations of EEG caused by subecholine. Recent studies show that MLA and some related diterpenoid alkaloids act as neuronal Alpha-Bungarotoxin sensitive brain nicotinic receptors antagonist.
METHYLLYCACONITINE Perchlorate(cas 40819-78-1) is an Alpha-Bungarotoxin neuronal nicotinic receptor antagonist with selective nanomolar affinity for a subtype of neuronal nAChR in the brain that probably incorporates the Alpha7 subunit, compared with micromolar affinity at muscle nAChR and at Alpha-Bungarotoxin insensitive neuronal nAChR. C19-norditerpenoid alkaloid, derivative of Methyllycaconitine from plants of the Delphinium genus, Ranunculaceae It is a medium-lasting myorelaxing activity. As a tertiary amine, Methyllycaconitine (MLA) crosses histohematic barriers and is active orally: blockage of Nicotinic cholinoreceptors of striated muscles at 2.5-3.5 mg/kg (i.v.) and 30-40 mg/kg (p.o.); MLA relates to the non-depolarizing competitive myorelaxing agents, and its antagonists are Galanthamine and Neostigmine. 0.5-2 mg/kg (i.v.) has a hypotensive activity due to the inhibition of nervous influx transmission in sympathetic and parasympathetic ganglia. MLA acts directly on the brain and spinal cord. It enhances the amplitude of monosynaptic potentials in inhibiting the Nicotinic receptors of Renshaw cells. It removes totally the inhibiting effect of Nicotine on spinal cord monosynaptic responses. In cats (i.v.), MLA has been shown to interact with brain Nicotinic receptors, eliminating variations of EEG caused by subecholine. Recent studies show that MLA and some related diterpenoid alkaloids act as neuronal Alpha-Bungarotoxin sensitive brain nicotinic receptors antagonist.
It is a medium-lasting myorelaxing activity. As a tertiary amine, Methyllycaconitine (MLA) crosses histohematic barriers and is active orally: blockage of Nicotinic cholinoreceptors of striated muscles at 2.5-3.5 mg/kg (i.v.) and 30-40 mg/kg (p.o.); MLA relates to the non-depolarizing competitive myorelaxing agents, and its antagonists are Galanthamine and Neostigmine. 0.5-2 mg/kg (i.v.) has a hypotensive activity due to the inhibition of nervous influx transmission in sympathetic and parasympathetic ganglia. MLA acts directly on the brain and spinal cord. It enhances the amplitude of monosynaptic potentials in inhibiting the Nicotinic receptors of Renshaw cells. It removes totally the inhibiting effect of Nicotine on spinal cord monosynaptic responses. In cats (i.v.), MLA has been shown to interact with brain Nicotinic receptors, eliminating variations of EEG caused by subecholine. Recent studies show that MLA and some related diterpenoid alkaloids act as neuronal Alpha-Bungarotoxin sensitive brain nicotinic receptors antagonist.
METHYLLYCACONITINE Perchlorate(cas 40819-78-1) is an Alpha-Bungarotoxin neuronal nicotinic receptor antagonist with selective nanomolar affinity for a subtype of neuronal nAChR in the brain that probably incorporates the Alpha7 subunit, compared with micromolar affinity at muscle nAChR and at Alpha-Bungarotoxin insensitive neuronal nAChR. C19-norditerpenoid alkaloid, derivative of Methyllycaconitine from plants of the Delphinium genus, Ranunculaceae It is a medium-lasting myorelaxing activity. As a tertiary amine, Methyllycaconitine (MLA) crosses histohematic barriers and is active orally: blockage of Nicotinic cholinoreceptors of striated muscles at 2.5-3.5 mg/kg (i.v.) and 30-40 mg/kg (p.o.); MLA relates to the non-depolarizing competitive myorelaxing agents, and its antagonists are Galanthamine and Neostigmine. 0.5-2 mg/kg (i.v.) has a hypotensive activity due to the inhibition of nervous influx transmission in sympathetic and parasympathetic ganglia. MLA acts directly on the brain and spinal cord. It enhances the amplitude of monosynaptic potentials in inhibiting the Nicotinic receptors of Renshaw cells. It removes totally the inhibiting effect of Nicotine on spinal cord monosynaptic responses. In cats (i.v.), MLA has been shown to interact with brain Nicotinic receptors, eliminating variations of EEG caused by subecholine. Recent studies show that MLA and some related diterpenoid alkaloids act as neuronal Alpha-Bungarotoxin sensitive brain nicotinic receptors antagonist.
Brand Name:
Vulcanchem
CAS No.:
40819-78-1
VCID:
VC0000075
InChI:
InChI=1S/C37H50N2O10.ClHO4/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;2-1(3,4)5/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;(H,2,3,4,5)/t19-,21?,22+,24-,25-,27+,28-,29?,30+,33?,34-,35+,36?,37-;/m0./s1
SMILES:
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.OCl(=O)(=O)=O
Molecular Formula:
C37H50N2O10.HClO4
Molecular Weight:
782 g/mol
[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid
CAS No.: 40819-78-1
VCID: VC0000075
Molecular Formula: C37H50N2O10.HClO4
Molecular Weight: 782 g/mol
Purity: 95 % (TLC, NMR)
* For research use only. Not for human or veterinary use.
![[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid - 40819-78-1](/images/no_structure.jpg)
Description | It is an Alpha-Bungarotoxin neuronal nicotinic receptor antagonist with selective nanomolar affinity for a subtype of neuronal nAChR in the brain that probably incorporates the Alpha7 subunit, compared with micromolar affinity at muscle nAChR and at Alpha-Bungarotoxin insensitive neuronal nAChR. C19-norditerpenoid alkaloid , derivative of Methyllycaconitine from plants of the Delphinium genus, Ranunculaceae It is a medium-lasting myorelaxing activity. As a tertiary amine, Methyllycaconitine (MLA) crosses histohematic barriers and is active orally: blockage of Nicotinic cholinoreceptors of striated muscles at 2.5-3.5 mg/kg (i.v.) and 30-40 mg/kg (p.o.); MLA relates to the non-depolarizing competitive myorelaxing agents, and its antagonists are Galanthamine and Neostigmine. 0.5-2 mg/kg (i.v.) has a hypotensive activity due to the inhibition of nervous influx transmission in sympathetic and parasympathetic ganglia. MLA acts directly on the brain and spinal cord. It enhances the amplitude of monosynaptic potentials in inhibiting the Nicotinic receptors of Renshaw cells. It removes totally the inhibiting effect of Nicotine on spinal cord monosynaptic responses. In cats (i.v.), MLA has been shown to interact with brain Nicotinic receptors, eliminating variations of EEG caused by subecholine. Recent studies show that MLA and some related diterpenoid alkaloids act as neuronal Alpha-Bungarotoxin sensitive brain nicotinic receptors antagonist. METHYLLYCACONITINE Perchlorate(cas 40819-78-1) is an Alpha-Bungarotoxin neuronal nicotinic receptor antagonist with selective nanomolar affinity for a subtype of neuronal nAChR in the brain that probably incorporates the Alpha7 subunit, compared with micromolar affinity at muscle nAChR and at Alpha-Bungarotoxin insensitive neuronal nAChR. C19-norditerpenoid alkaloid, derivative of Methyllycaconitine from plants of the Delphinium genus, Ranunculaceae It is a medium-lasting myorelaxing activity. As a tertiary amine, Methyllycaconitine (MLA) crosses histohematic barriers and is active orally: blockage of Nicotinic cholinoreceptors of striated muscles at 2.5-3.5 mg/kg (i.v.) and 30-40 mg/kg (p.o.); MLA relates to the non-depolarizing competitive myorelaxing agents, and its antagonists are Galanthamine and Neostigmine. 0.5-2 mg/kg (i.v.) has a hypotensive activity due to the inhibition of nervous influx transmission in sympathetic and parasympathetic ganglia. MLA acts directly on the brain and spinal cord. It enhances the amplitude of monosynaptic potentials in inhibiting the Nicotinic receptors of Renshaw cells. It removes totally the inhibiting effect of Nicotine on spinal cord monosynaptic responses. In cats (i.v.), MLA has been shown to interact with brain Nicotinic receptors, eliminating variations of EEG caused by subecholine. Recent studies show that MLA and some related diterpenoid alkaloids act as neuronal Alpha-Bungarotoxin sensitive brain nicotinic receptors antagonist. |
---|---|
CAS No. | 40819-78-1 |
Product Name | [(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid |
Molecular Formula | C37H50N2O10.HClO4 |
Molecular Weight | 782 g/mol |
IUPAC Name | [(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid |
Standard InChI | InChI=1S/C37H50N2O10.ClHO4/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;2-1(3,4)5/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;(H,2,3,4,5)/t19-,21?,22+,24-,25-,27+,28-,29?,30+,33?,34-,35+,36?,37-;/m0./s1 |
SMILES | CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.OCl(=O)(=O)=O |
Appearance | Powder |
Purity | 95 % (TLC, NMR) |
Reference | - Pereira et al., /Identification and functional characterization of a new agonist site on nicotinic acetylcholine receptors of cultured hippocampal neurons./ Journ. Pharm. Exp. Ther. 1993 265(3):1474-1491 - Alkondon et al., /Blockade of nicotinic currents in hippocampal neurons defines methyllycaconitine as a potent and specific receptor antagonist./ Mol. Pharmacol. 1992 41(4):802-808 - Machkovski et al., /New neuromuscular blocking agents: basic and applied aspects./ Berlin 1986 391-397 |
PubChem Compound | 102601948 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume